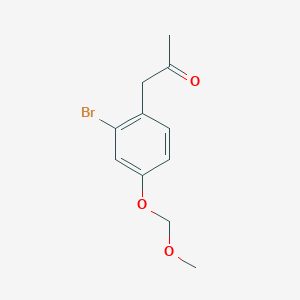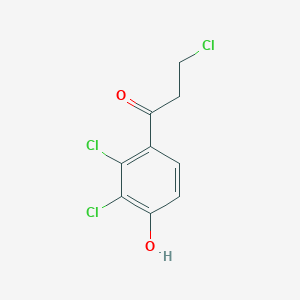
n-Butyl 2-Methoxyphenyl Sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl 2-Methoxyphenyl Sulfide is an organic compound that belongs to the class of anisoles, which are characterized by the presence of a methoxy group attached to a benzene ring. This compound is specifically distinguished by the presence of a butylthio group attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Butyl 2-Methoxyphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of anisole with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the butylthio group on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as distillation and purification to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
n-Butyl 2-Methoxyphenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or butylthio groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted anisole.
Substitution: Various substituted anisoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
n-Butyl 2-Methoxyphenyl Sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which n-Butyl 2-Methoxyphenyl Sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzymatic transformations and binding to specific receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anisole: The parent compound with a methoxy group attached to the benzene ring.
2-(Methylthio)anisole: Similar structure but with a methylthio group instead of a butylthio group.
2-(Ethylthio)anisole: Similar structure but with an ethylthio group.
Uniqueness
n-Butyl 2-Methoxyphenyl Sulfide is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H16OS |
|---|---|
Molekulargewicht |
196.31 g/mol |
IUPAC-Name |
1-butylsulfanyl-2-methoxybenzene |
InChI |
InChI=1S/C11H16OS/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
MGCIYSHYINSVAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-Bromophenyl)methyl]-2-bromobenzenesulfonamide](/img/structure/B8339746.png)









![1-Cyclopropyl-6-fluoro-7-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B8339815.png)



